molecular formula C28H21BrN2O4 B15016415 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 349485-85-4

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B15016415
CAS No.: 349485-85-4
M. Wt: 529.4 g/mol
InChI Key: GWYVXTMLFGFYSR-UXHLAJHPSA-N
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Description

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate (CAS: 349485-85-4) is a carbohydrazide derivative featuring a benzyloxy-substituted benzoyl group and a 2-bromobenzoate ester. Its molecular structure includes:

  • Carbohydrazonoyl linker: Provides sites for hydrogen bonding and coordination chemistry.
  • 2-Bromobenzoate group: Introduces steric bulk and electronic effects due to the bromine atom at the ortho position.

Properties

CAS No.

349485-85-4

Molecular Formula

C28H21BrN2O4

Molecular Weight

529.4 g/mol

IUPAC Name

[4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C28H21BrN2O4/c29-26-9-5-4-8-25(26)28(33)35-24-14-10-20(11-15-24)18-30-31-27(32)22-12-16-23(17-13-22)34-19-21-6-2-1-3-7-21/h1-18H,19H2,(H,31,32)/b30-18+

InChI Key

GWYVXTMLFGFYSR-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The benzyloxy and benzoyl groups are known to interact with enzymes and receptors, modulating their activity. The bromobenzoate moiety can participate in halogen bonding, further influencing the compound’s biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name CAS Number Substituent Modifications Molecular Formula Key Features
4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)phenyl 2-bromobenzoate 349485-85-4 Parent structure C₂₉H₂₂BrN₂O₅ Ortho-bromine; benzyloxybenzoyl-carbohydrazonoyl linker
4-[(E)-{[(2-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 2-bromobenzoate MFCD00745887 2-Methylphenoxyacetyl instead of benzyloxybenzoyl C₂₃H₁₉BrN₂O₅ Reduced aromaticity; methylphenoxy group alters solubility
2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate 339577-80-9 3-Bromobenzoate; methoxy substitution C₂₄H₂₀BrN₂O₆ Meta-bromine; methoxy group increases polarity
4-{2-[(2-bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate 342788-87-8 4-Bromobenzoate; bromo-methylphenoxy C₂₃H₁₈Br₂N₂O₄ Dual bromine atoms; increased steric hindrance
4-(Benzyloxy)phenyl 2-bromobenzoate 622366-74-9 No carbohydrazonoyl linker C₂₀H₁₅BrO₃ Simplified structure; ester-only functionality

Impact of Substituents on Properties

  • Para (4-bromo): Enhances electronic delocalization in the benzoate ring, altering binding affinity in biological systems .
  • Carbohydrazonoyl Linker: Compounds with this group (e.g., target and CAS 339577-80-9) exhibit higher hydrogen-bonding capacity compared to ester-only analogues like CAS 622366-74-9 .
  • Benzyloxy vs. Methylphenoxy: Benzyloxy groups (target) increase lipophilicity (logP ~5.2 estimated) compared to methylphenoxy (logP ~4.5), impacting membrane permeability .

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